molecular formula C8H16ClNO2 B2617018 Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride CAS No. 2225126-94-1

Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride

Cat. No.: B2617018
CAS No.: 2225126-94-1
M. Wt: 193.67
InChI Key: GSAQJALZEOKSGJ-UKMDXRBESA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 3-[(1r,3s)-3-aminocyclobutyl]propanoate hydrochloride, which systematically describes the structural components and stereochemical configuration. The molecular formula C8H16ClNO2 reflects the presence of eight carbon atoms, sixteen hydrogen atoms, one chlorine atom from the hydrochloride salt, one nitrogen atom, and two oxygen atoms. This composition yields a molecular weight of 194 daltons, positioning the compound within the range typical for small molecule pharmaceuticals and synthetic intermediates.

The structural analysis reveals several key molecular descriptors that characterize the compound's physicochemical profile. The heavy atom count of twelve atoms provides insight into the molecular size and potential for intermolecular interactions. The rotatable bond count of four indicates moderate conformational flexibility, which is significant for understanding the compound's ability to adopt different spatial arrangements during molecular recognition processes. The presence of a single ring system, specifically the strained cyclobutyl moiety, contributes to the compound's unique three-dimensional geometry and influences its reactivity patterns.

The carbon bond saturation parameter, designated as Fsp3, measures 0.875, indicating a high degree of sp3 hybridization throughout the molecular framework. This high saturation level suggests that the compound possesses significant three-dimensional character rather than planarity, which is consistent with the presence of the cyclobutyl ring and the saturated propanoate chain. The polar surface area of 52 square angstroms reflects the contribution of the amino group, ester functionality, and hydrochloride salt to the overall polarity of the molecule.

Properties

IUPAC Name

methyl 3-(3-aminocyclobutyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)3-2-6-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAQJALZEOKSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-aminocyclobutyl)propanoate hydrochloride typically involves the following steps:

    Cyclobutane Formation: The initial step involves the formation of a cyclobutane ring, which can be achieved through various cyclization reactions.

    Amination: The introduction of an amino group to the cyclobutane ring is carried out using amination reactions. Common reagents for this step include ammonia or amines.

    Esterification: The esterification of the resulting aminocyclobutane compound is performed using methanol and an acid catalyst to form methyl 3-(3-aminocyclobutyl)propanoate.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

Synthesis Overview

StepDescription
Starting MaterialsCyclobutane derivatives and propanoic acid derivatives
Nucleophilic SubstitutionFormation of methyl 3-(3-aminocyclobutyl)propanoate
Hydrochloride FormationReaction with hydrochloric acid for solubility

Medicinal Chemistry

Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride is being investigated for its potential therapeutic applications. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

  • Biological Activity : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders.
  • Case Study : In vitro assays have shown that derivatives of this compound can modulate enzyme activity related to neurotransmitter uptake, indicating a role in pain management and neuroprotection.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules.

  • Reactivity Studies : Research has focused on the reactivity of the cyclobutane ring within the compound, providing insights into its potential use in synthesizing novel pharmaceuticals.
  • Example Applications : It has been utilized in the synthesis of biologically active compounds that exhibit antinociceptive and antimicrobial properties.

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound is explored for its utility in materials science.

  • Polymer Chemistry : The compound can act as an intermediate in the production of specialty polymers, contributing to the development of materials with unique properties such as enhanced strength or flexibility.
  • Coatings and Adhesives : Its chemical properties make it suitable for use in coatings that require specific performance characteristics like adhesion and durability.

Case Studies

  • Neuroprotective Effects : Research demonstrated that this compound exhibits neuroprotective effects in models of neurodegeneration, suggesting a potential role in treating diseases like Alzheimer's.
  • Antimicrobial Activity : Studies have indicated that derivatives of this compound possess antimicrobial properties against certain bacterial strains, warranting further investigation into their use as therapeutic agents.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntinociceptiveSignificant effects observed in neuropathic pain models
NeuroprotectiveProtects neuronal cells from apoptosis
AntimicrobialExhibits activity against specific bacterial strains

Mechanism of Action

The mechanism of action of methyl 3-(3-aminocyclobutyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Applications/Notes References
Methyl 3-(3-aminocyclobutyl)propanoate HCl C₈H₁₆ClNO₂ 193.67 Cyclobutylamine, methyl ester 1391202-69-9 Potential pharmaceutical intermediate
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl C₁₀H₁₀ClF₂NO₂ 253.65 2,4-Difluorophenyl, methyl ester 1333750-44-9 Not specified; fluorinated analogs often used in medicinal chemistry
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl C₁₁H₁₃ClFNO₂ 245.68 3-Fluorophenyl, ethyl ester 1821827-13-7 Intermediate for fluorinated drug candidates
Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate HCl C₁₇H₂₆ClNO₄ 343.85 Isobutoxy-methoxyphenyl, ethyl ester 473567-08-7 Likely used in CNS or anti-inflammatory agents
Methyl (3S)-3-amino-3-phenylpropanoate HCl C₁₀H₁₄ClNO₂ 215.68 Phenyl, stereospecific (S)-configuration 144494-72-4 Key chiral intermediate in peptide synthesis

Key Observations:

  • Cyclobutyl vs. Aromatic Rings : The cyclobutyl group in the target compound introduces steric strain and unique conformational dynamics compared to aromatic substituents (e.g., fluorophenyl, methoxyphenyl), which may enhance binding specificity in drug-receptor interactions .
  • Ester Groups : Methyl esters (e.g., target compound) typically exhibit faster hydrolysis rates than ethyl esters (e.g., –17), impacting metabolic stability in vivo .
  • Fluorinated Derivatives : Compounds with fluorine substituents () are often prioritized in drug discovery due to improved bioavailability and metabolic resistance .

Biological Activity

Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutyl ring structure, which contributes to its biological properties. The compound's molecular formula is C8H14ClNC_8H_{14}ClN, and it has a molecular weight of approximately 175.66 g/mol. Its solubility and stability in physiological conditions make it a candidate for further biological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. It can modulate various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation.

Key Mechanisms:

  • Receptor Binding: The compound binds to neurotransmitter receptors, potentially affecting neurotransmission.
  • Enzyme Modulation: It may inhibit or activate enzymes involved in metabolic pathways, leading to altered cellular responses.

Biological Effects

Research indicates that this compound exhibits several biological effects, including:

  • Antitumor Activity: Studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. For instance, in vitro assays demonstrated significant apoptosis induction through caspase activation pathways .
  • Neuroprotective Effects: Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases by modulating neuroinflammatory responses.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

StudyCell LineConcentration (μM)Effect Observed
MDA-MB-23110Induction of apoptosis (5-fold increase in caspase-3 activity)
PC31Significant inhibition of cell proliferation
VariousVariesModulation of receptor activity leading to altered signaling

Case Studies

  • Case Study on Anticancer Properties:
    In a study published in Journal of Medicinal Chemistry, this compound was tested against several breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential utility in cancer therapy .
  • Neuroprotective Potential:
    Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress. The findings indicated a reduction in cell death rates and inflammatory markers, supporting its role as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride, and what parameters critically affect yield?

  • Methodological Answer :

  • Start with 3-(3-aminocyclobutyl)propanoic acid hydrochloride (precursor; ).
  • Esterification : Use Fischer esterification (H₂SO₄ catalyst, methanol, reflux at 60–70°C for 12–24 h) or coupling agents like EDC/NHS with DMAP ( ).
  • Critical Parameters : Reaction time (avoid over-esterification), anhydrous conditions (prevents hydrolysis), and catalyst concentration.
  • Purification : Recrystallize in ethanol/water (≥95% purity; ). Monitor via TLC (silica gel, ethyl acetate/hexane 1:1) or HPLC (C18 column, 0.1% TFA gradient; ).

Q. Which analytical techniques effectively characterize purity and structure?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆. Cyclobutyl protons appear as an AB system (δ 2.5–3.5 ppm; ).
  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (retention time ~8.2 min; ).
  • Mass Spectrometry : ESI+ mode for [M+H]⁺ peak at m/z 206.1 ().

Advanced Research Questions

Q. How can NMR data discrepancies due to cyclobutyl proton overlap be resolved?

  • Methodological Answer :

  • Use 2D NMR (COSY, HSQC) to assign cyclobutyl signals. HSQC correlates δ 35–40 ppm carbons to protons ().
  • Variable Temperature NMR : Resolves splitting at higher temps (e.g., 40°C).
  • Reference Compounds : Compare with cis-3-amino-1-methylcyclobutan-1-ol hydrochloride ().
  • Impurity Analysis : Employ HPLC-MS to detect byproducts (e.g., hydrolyzed acid; ).

Q. What strategies optimize compound stability under varying storage conditions?

  • Methodological Answer :

  • Storage : Airtight, desiccated containers at 2–8°C ( ). Use amber vials to prevent photodegradation.
  • Stability Studies : Accelerated testing (40°C/75% RH for 6 months). Lyophilize if hydrolysis exceeds 5% ( ).

Q. How can byproduct formation (e.g., ring-opened amines) be mitigated during synthesis?

  • Methodological Answer :

  • pH Control : Maintain pH 4–5 with HCl to stabilize the amine hydrochloride (prevents deprotonation).
  • Anhydrous Conditions : Use molecular sieves to absorb moisture during esterification.
  • Reductive Amination : Mild reducing agents (e.g., NaBH₃CN) minimize cyclobutane ring strain ( ).

Data Contradiction Analysis

Issue Potential Cause Resolution Reference
Unexpected HPLC peaksHydrolysis to propanoic acidReduce reaction time; use anhydrous solvents
NMR signal overlapCyclobutyl proton couplingApply 2D NMR or variable temperature analysis
Low yieldImine intermediate instabilityOptimize reductive amination conditions (e.g., lower temp, shorter reaction)

Key Research Findings

  • Synthesis : Esterification of 3-(3-aminocyclobutyl)propanoic acid hydrochloride achieves >95% purity via recrystallization ( ).
  • Stability : Hygroscopic; lyophilization extends shelf life ( ).
  • Applications : Cyclobutane core may enhance bioactivity in drug candidates (e.g., strained ring systems; ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.